molecular formula C23H18BrNO2S B2763786 Br-BTXI CAS No. 2253748-36-4

Br-BTXI

货号 B2763786
CAS 编号: 2253748-36-4
分子量: 452.37
InChI 键: FLJAAPMGHZNCBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Br-BTXI, or monobrominated benzothioxanthene, is a derivative of benzothioxanthene . It has been used extensively in common palladium-catalyzed coupling reactions . As a proof of concept, a BTXI based molecular donor was synthesized and evaluated in bulk heterojunction solar cells .


Synthesis Analysis

The synthesis of this compound involves subtle chemical modifications . The target molecules stemmed from the common BTXI-Br derivative. The derivative was either sulfonated (BTXI-SO2-Br) or engaged in a Suzuki–Miyaura cross-coupling reaction to be subsequently and efficiently mono-brominated at the bay position .


Molecular Structure Analysis

The molecular structure of this compound is derived from benzothioxanthene imide (BTXI). It is exclusively functionalized on the nitrogen atom of the imide group . The selective and efficient mono-bromination of its rylene core affords BTXI-Br .


Chemical Reactions Analysis

This compound was extensively employed in common palladium catalyzed coupling reactions . The BTXI-Br derivative was either sulfonated (BTXI-SO2-Br) or engaged in a Suzuki–Miyaura cross-coupling reaction .

实验室实验的优点和局限性

The main advantage of using Br-BTXI in lab experiments is its safety profile. Unlike this compound, this compound is not toxic to humans and does not have the potential to cause systemic toxicity. Additionally, this compound is more stable than this compound, which makes it easier to store and handle in the laboratory. The main limitation of this compound is that it is not as potent as this compound. This means that higher doses of this compound may be required to achieve the same therapeutic effect as this compound.

未来方向

The potential applications of Br-BTXI are still being explored. Future research may focus on the use of this compound in the treatment of other medical conditions, such as urinary incontinence and chronic pain. Additionally, further research may be conducted to determine the optimal dosage and formulation of this compound for the treatment of different medical conditions. Additionally, research may be conducted to explore the potential of using this compound as a prophylactic agent to prevent the onset of certain medical conditions. Finally, further research may be conducted to explore the potential of using this compound in combination with other therapeutic agents, such as antibiotics and antivirals, to increase its efficacy.

合成方法

Br-BTXI is produced using a recombinant DNA technology. In this process, the gene encoding the light chain of this compound is cloned into an expression vector, which is then transfected into a host cell. The host cell then produces the recombinant protein, which is purified and formulated into the final product. The recombinant protein is then tested for safety and efficacy in pre-clinical studies before it is approved for clinical use.

科学研究应用

Br-BTXI has been studied extensively in pre-clinical and clinical studies for the treatment of various medical conditions. In pre-clinical studies, this compound has been shown to be effective in reducing muscle spasms, treating chronic migraine, and reducing facial wrinkles. In clinical studies, this compound has been shown to be safe and effective in the treatment of a variety of medical conditions, including muscle spasms, chronic migraine, and facial wrinkles.

属性

IUPAC Name

10-bromo-14-pentan-3-yl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO2S/c1-3-12(4-2)25-22(26)15-10-9-14-13-7-5-6-8-18(13)28-21-17(24)11-16(23(25)27)19(15)20(14)21/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJAAPMGHZNCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=CC=CC=C5S4)Br)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2253748-36-4
Record name 5-bromo-2-(pentan-3-yl)-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。